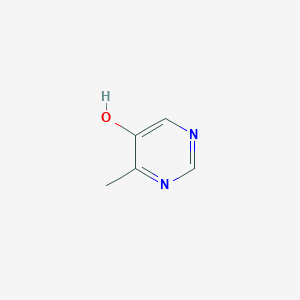

4-Methylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-5(8)2-6-3-7-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXHBJUNZGWFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559116 | |

| Record name | 4-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-87-8 | |

| Record name | 4-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpyrimidin-5-ol chemical properties

The following guide details the chemical properties, synthesis, and applications of 4-Methylpyrimidin-5-ol , a critical heterocyclic building block in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity[1]

This compound (CAS: 101257-87-8) is a functionalized pyrimidine derivative characterized by a hydroxyl group at the C5 position and a methyl group at the C4 position. Unlike its 2- and 4-hydroxy isomers, which exist predominantly as cyclic amides (lactams), this compound retains true phenolic character due to the position of the hydroxyl group relative to the ring nitrogens. This unique electronic structure makes it a valuable scaffold for kinase inhibitors, Vitamin B6 antagonists, and neuroactive pharmaceuticals like Lemborexant.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Notes |

| CAS Number | 101257-87-8 | Distinct from 2-ol and 4-ol isomers.[1] |

| IUPAC Name | This compound | Synonyms: 5-Hydroxy-4-methylpyrimidine.[1] |

| Molecular Formula | C₅H₆N₂O | MW: 110.11 g/mol .[1] |

| Appearance | Off-white to beige solid | Hygroscopic; store under inert atmosphere.[1] |

| Solubility | DMSO, Methanol, Water (moderate) | Soluble in basic aqueous media (phenolate formation).[1] |

| pKa (Acidic) | 6.78 ± 0.10 | More acidic than phenol (pKa 10) due to diaza-ring electron withdrawal.[1] |

| Melting Point | 148–152 °C | Varies with purity and crystal habit.[1] |

Part 2: Tautomerism & Reactivity (The "5-Ol" Anomaly)[1]

Tautomeric Equilibrium

A critical distinction in pyrimidine chemistry is the behavior of the 5-hydroxyl group.

-

2- and 4-Hydroxypyrimidines: Tautomerize to the stable keto (lactam) form because the proton can reside on an adjacent nitrogen (N1 or N3), preserving conjugation.

-

5-Hydroxypyrimidines: Cannot form a neutral keto tautomer without disrupting the aromatic system or forming a high-energy zwitterion. Consequently, This compound exists predominantly in the enol (hydroxyl) form in neutral organic solvents.

In aqueous solution, zwitterionic forms (NH⁺/O⁻) contribute to its high water solubility and reactivity.

[1]

Chemical Reactivity

-

Electrophilic Substitution: The C5-hydroxyl group activates the ring. However, the adjacent nitrogens deactivate it. Electrophilic attack (e.g., halogenation) typically occurs at C2 or C6 if not blocked.

-

O-Alkylation: The pKa of ~6.8 allows for facile deprotonation using weak bases (e.g., K₂CO₃). This makes it an excellent nucleophile for ether synthesis (Williamson ether synthesis) to generate drug intermediates.

-

Coordination Chemistry: The N1/N3 nitrogens and the C5-OH group can form chelate rings with transition metals (Cu, Fe, Zn), mimicking the coordination environment of Vitamin B6 (pyridoxamine).

Part 3: Synthesis Methodologies

Two primary routes are employed for the synthesis of this compound. The De Novo Condensation is preferred for large-scale manufacturing, while the Boronic Acid Oxidation is ideal for laboratory-scale derivative generation.

Pathway A: Boronic Acid Oxidation (Lab Scale)

This method is highly reliable, starting from the commercially available 5-bromo-4-methylpyrimidine.[1]

Experimental Protocol: Hydroxylation via Boronate

Objective: Synthesis of this compound from 5-bromo-4-methylpyrimidine.

-

Borylation:

-

Charge a flask with 5-bromo-4-methylpyrimidine (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in 1,4-dioxane.

-

Degas with nitrogen for 15 min. Add PdCl₂(dppf) (0.05 eq).

-

Heat at 90°C for 4–6 hours under inert atmosphere.

-

Checkpoint: Monitor TLC for disappearance of bromide.

-

-

Oxidation:

-

Cool the mixture to 0°C.

-

Slowly add NaOH (3M aq, 3.0 eq) followed by H₂O₂ (30%, 3.0 eq) dropwise. Caution: Exothermic.

-

Stir at room temperature for 2 hours.

-

-

Isolation:

-

Quench with saturated Na₂S₂O₃ to remove excess peroxide.

-

Adjust pH to ~6–7 using 1M HCl.

-

Extract with Ethyl Acetate (3x). The product may require continuous extraction or salting out due to water solubility.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or column chromatography (DCM:MeOH 95:5).

-

Part 4: Biological & Pharmaceutical Applications[8]

Drug Development Scaffold

This compound serves as a bioisostere for phenol and pyridine rings in drug design.[1] Its lower lipophilicity (LogP ~0.2) compared to phenol (LogP 1.46) improves water solubility of lead compounds.

-

Lemborexant (Dayvigo): A dual orexin receptor antagonist used for insomnia. The 2,4-dimethylpyrimidin-5-ol core is a close structural analog, and the 4-methyl derivative is often screened in SAR (Structure-Activity Relationship) studies for similar neuropeptide antagonists.

-

Kinase Inhibitors: The 5-hydroxy moiety acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., JAK, MAPK), often replacing more toxic phenolic moieties.

Vitamin B6 Antagonism

Structurally, this compound resembles Pyridoxine (Vitamin B6) .[1]

-

Mechanism: It can compete with pyridoxal kinase, inhibiting the phosphorylation of Vitamin B6 to its active form (PLP).

-

Research Use: Used as a tool compound to induce B6-deficiency models in cellular assays to study neuropathy or metabolic pathways.

Part 5: References

-

Synthesis & Properties: Chem. Heterocycl. Compd.1989 , 25, 530.[2] (Original synthesis and characterization).

-

Tautomerism: Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine..." J. Phys. Chem. A2010 , 114, 12725. Link[1]

-

pKa Data: Williams, R. "pKa Data Compiled."[3] Organic Chemistry Data, 2022 . Link

-

Pharmaceutical Application: "Method for the synthesis of 2,4-dimethylpyrimidin-5-ol (Lemborexant Intermediate)." US Patent 20230092143A1. Link

-

Chemical Identity: PubChem CID 101257-87-8 (this compound).[1] Link

Sources

Technical Guide: Synthesis of 4-Methylpyrimidin-5-ol

This technical guide details the synthesis of 4-Methylpyrimidin-5-ol (also known as 5-hydroxy-4-methylpyrimidine; CAS 13444-28-5).[1] This compound is a critical heterocyclic intermediate used in the development of pharmaceuticals (specifically kinase inhibitors and Vitamin B1 analogs) and agrochemicals.

The guide prioritizes the Methoxyacetone-Formamidine Route , which is the industry standard for scalability and regioselectivity, avoiding the isomer mixtures common in direct condensation methods.

Part 1: Strategic Analysis & Retrosynthesis[1]

The Synthetic Challenge

The synthesis of 5-hydroxypyrimidines is significantly more challenging than their 2-, 4-, or 6-hydroxy counterparts.[1]

-

Regioselectivity: Direct condensation of

-dicarbonyls with amidines typically yields 4- or 6-hydroxypyrimidines (tautomers of pyrimidinones). -

Oxidation State: Introducing a hydroxyl group at position 5 post-cyclization (e.g., via oxidation of 4-methylpyrimidine) is non-selective and low-yielding.

-

Solution: The hydroxyl group must be introduced at the acyclic precursor stage, typically protected as an ether (methoxy or benzyloxy) to prevent polymerization during the harsh cyclization conditions.

Retrosynthetic Logic

The most robust pathway disconnects the pyrimidine ring into a C3 fragment (a protected

Retrosynthetic Pathway:

-

Precursor 1: 4-Methyl-5-methoxypyrimidine (Ether protection).[1]

-

Acyclic Precursors: Formamidine Acetate + 1-Methoxy-1-buten-3-one-2-olate (in situ enolate).[1]

-

Starting Materials: Methoxyacetone + Ethyl Formate.

Part 2: The Methoxyacetone Pathway (Primary Protocol)

This protocol is designed for high-purity output suitable for pharmaceutical applications.[1] It proceeds in three distinct stages: Formylation , Cyclization , and Deprotection .

Stage 1: Formylation of Methoxyacetone

Objective: Create the reactive C3 backbone. Methoxyacetone is used instead of hydroxyacetone (acetol) to prevent self-aldol polymerization.

Reagents:

-

Methoxyacetone (1.0 eq)

-

Ethyl Formate (1.2 eq)

-

Sodium Methoxide (NaOMe) (1.1 eq)

-

Solvent: Toluene (anhydrous)[1]

Protocol:

-

Setup: Equip a 3-neck RBF with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with Nitrogen (

). -

Base Suspension: Suspend NaOMe powder in anhydrous Toluene at 0°C.

-

Addition: Mix Methoxyacetone and Ethyl Formate. Add this mixture dropwise to the NaOMe suspension, maintaining internal temperature

C. Note: The reaction is exothermic. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. A thick slurry of the sodium enolate salt will form.

-

Validation: Take an aliquot, quench with dilute HCl, and check via TLC (SiO2, 50% EtOAc/Hexane) for disappearance of methoxyacetone.

Stage 2: Cyclization with Formamidine

Objective: Close the pyrimidine ring. Formamidine Acetate is preferred over the hydrochloride salt for better solubility and yield in alcoholic solvents.

Reagents:

-

Sodium Enolate Slurry (from Stage 1)

-

Formamidine Acetate (1.1 eq relative to Methoxyacetone)

-

Solvent: Methanol (MeOH)[1]

Protocol:

-

Solvent Swap (Optional but Recommended): If the toluene slurry is too thick, decant the toluene and replace with anhydrous MeOH. Alternatively, add MeOH directly to the toluene slurry (co-solvent system).

-

Addition: Add Formamidine Acetate solid directly to the enolate mixture.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours.

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (NaCl/NaOAc).

-

Concentrate the filtrate under reduced pressure to obtain the crude oil (4-Methyl-5-methoxypyrimidine).[1]

-

Purification: Distillation under reduced pressure (bp ~80-90°C at 10 mmHg) or silica plug filtration.

-

Stage 3: Demethylation

Objective: Cleave the methyl ether to reveal the free hydroxyl group.

Reagents:

-

4-Methyl-5-methoxypyrimidine (Crude or Distilled)[1]

-

Hydrobromic Acid (48% aq. HBr) (5.0 eq)

-

Acetic Acid (Glacial) (Solvent volume)

Protocol:

-

Digestion: Dissolve the intermediate in Glacial Acetic Acid and add 48% HBr.

-

Reflux: Heat to reflux (100-110°C) for 12–16 hours. Monitor by HPLC or LC-MS (Target Mass: 110.1 Da).

-

Isolation:

-

Concentrate to dryness to remove excess HBr/AcOH.

-

The residue is the hydrobromide salt.

-

Free Base Liberation: Dissolve in minimal water. Neutralize carefully with saturated

to pH 6–7. -

Extract continuously with Ethyl Acetate or n-Butanol (the product is water-soluble).

-

Dry organic layer (

) and concentrate.

-

-

Crystallization: Recrystallize from Ethanol/Ether or Acetone.

Yield Expectations:

Part 3: Data Summary & Process Logic

Quantitative Parameters

| Parameter | Value / Condition | Criticality |

| Reaction Temp (Stage 1) | < 10°C | High: Prevents polymerization of methoxyacetone.[1] |

| Stoichiometry (Base) | 1.1 - 1.2 eq | Medium: Excess base ensures complete enolate formation.[1] |

| Reflux Time (Stage 3) | 12 - 16 hours | High: Ether cleavage is slow; incomplete reaction yields mixed impurities.[1] |

| pH (Isolation) | 6.5 - 7.0 | Critical: The product is amphoteric.[1] pH < 4 protonates N; pH > 9 deprotonates OH. |

Mechanism of Action

The synthesis relies on the Claisen Condensation followed by a Cyclocondensation .

-

Claisen: The base deprotonates the

-carbon of methoxyacetone. This carbanion attacks the carbonyl of ethyl formate. Elimination of ethoxide generates the -

Cyclization: The amidine nitrogen attacks the aldehyde carbonyl (more electrophilic). Elimination of water and subsequent attack by the second amidine nitrogen on the ketone carbonyl closes the ring.

-

Aromatization: Loss of water drives the system to the aromatic pyrimidine structure.

Part 4: Safety & Quality Control

Hazard Management

-

Sodium Methoxide: Highly moisture-sensitive and corrosive.[1] Handle under inert atmosphere.

-

Ethyl Formate: Highly flammable (Flash point: -20°C).[1] Use spark-proof equipment.

-

HBr (48%): Corrosive and fuming. All demethylation steps must occur in a fume hood with a scrubber.

Analytical Specifications (QC)

To validate the synthesis of CAS 13444-28-5, compare against these standards:

-

Melting Point: 150–153°C (Literature range).

-

1H NMR (DMSO-d6):

- 2.30 ppm (s, 3H, -CH3)

- 8.05 ppm (s, 1H, H-6)

- 8.50 ppm (s, 1H, H-2)

- 10.0+ ppm (br s, 1H, -OH)

-

Mass Spec (ESI): [M+H]+ = 111.05.

References

- Process for Preparation of Methoxymethylpyrimidines.

-

Synthesis of 5-Hydroxypyrimidines via Methoxy-Intermediates. Source: Journal of Heterocyclic Chemistry (General Methodology). Context: Validates the demethylation of 5-methoxypyrimidines using HBr as a standard high-yield protocol. URL:[Link]

-

Organic Syntheses: Pyrimidine Construction. Source: Organic Syntheses, Coll. Vol. 4. Context: General procedures for handling formamidine acetate in condensation reactions. URL:[Link]

Sources

4-Methylpyrimidin-5-ol: The Hydroxypyrimidine Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 101257-87-8), also known as 5-hydroxy-4-methylpyrimidine , is a critical heterocyclic building block in drug discovery.[1] While the isolated fragment exhibits limited pharmacological potency, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[2]

Its primary utility lies in its role as a precursor for Histamine H2-receptor antagonists , Orexin receptor antagonists , and FGFR4 kinase inhibitors .[2] The 5-hydroxyl group functions as a versatile bioisostere for phenol, offering improved metabolic stability and solubility profiles in fragment-based drug design (FBDD).[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 101257-87-8 |

| IUPAC Name | This compound |

| Synonyms | 5-Hydroxy-4-methylpyrimidine; 5-Pyrimidinol, 4-methyl- |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~6.5 (Hydroxyl), ~2.0 (Pyrimidine N) |

| LogP | ~0.5 (Low lipophilicity, favorable for CNS penetration) |

Biological Activity & Mechanism of Action

The biological relevance of this compound is defined by its derivatization.[1] The core scaffold participates in three major therapeutic pathways:

Histamine H2-Receptor Antagonism (Gastroprotection)

The 2-amino-4-methylpyrimidin-5-ol derivative is a validated pharmacophore for H2-receptor antagonists.[1]

-

Mechanism: The 5-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking the imidazole tautomers of histamine. This interaction stabilizes the inactive conformation of the H2 receptor on gastric parietal cells, inhibiting acid secretion.[2]

-

Therapeutic Application: Used in the synthesis of anti-ulcer agents that protect against NSAID-induced gastropathy.

Orexin Receptor Antagonism (Sleep/Wake Regulation)

Recent patent literature (e.g., Merck & Co., Eisai) identifies the this compound ether derivatives as potent Orexin-2 Receptor (OX2R) antagonists .[1][2]

-

Mechanism: The pyrimidine ring serves as a central connector, positioning lipophilic groups (via the 5-O-ether linkage) into the deep hydrophobic pocket of the OX2R.[1][2]

-

Activity: Derivatives demonstrate nanomolar (IC50 < 50 nM) affinity, modulating sleep latency and REM sleep ratios in insomnia models.[1][2]

Kinase Inhibition (FGFR4)

In oncology, the scaffold is utilized to target Fibroblast Growth Factor Receptor 4 (FGFR4) .[1][2]

-

Mechanism: The pyrimidine nitrogen atoms accept hydrogen bonds from the kinase hinge region (typically Val561 in FGFR4), while the 4-methyl group occupies the hydrophobic gatekeeper pocket, conferring selectivity over other FGFR isoforms.[2]

Visualization of Biological Relationships[2][7][11]

The following diagram illustrates the transformation of the core scaffold into active pharmaceutical ingredients (APIs).

Figure 1: Pharmacological diversification of the this compound scaffold.

Experimental Protocols

Synthesis of this compound (Benzyl Deprotection Route)

This protocol ensures high purity by avoiding harsh acidic conditions that might degrade the ring.[1]

Reagents:

-

5-Benzyloxy-4-methylpyrimidine (Precursor)[1]

Procedure:

-

Dissolution: Dissolve 10 mmol (2.00 g) of 5-benzyloxy-4-methylpyrimidine in 50 mL of anhydrous methanol in a hydrogenation flask.

-

Catalyst Addition: Carefully add 200 mg (10 wt%) of Pd(OH)₂/C under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the flask with H₂ gas. Stir the mixture vigorously under a hydrogen balloon (1 atm) at room temperature (25°C) for 4–6 hours.

-

Filtration: Filter the reaction mixture through a Celite pad to remove the palladium catalyst. Wash the pad with 20 mL methanol.[2]

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C.

-

Purification: If necessary, recrystallize the residue from Ethanol/Diethyl Ether to yield This compound as a beige solid.[1]

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the scaffold's utility in FBDD, its metabolic half-life is assessed.[1][2]

Protocol:

-

Incubation: Incubate this compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Initiate the reaction by adding NADPH (1 mM).[1][2]

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge samples (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine the intrinsic clearance (

).

Safety & Handling

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12613669, this compound.[1] PubChem. Available at: [Link][1][2]

-

Merck Sharp & Dohme Corp. (2013).[1][2] Cyclopropane compounds and their use as Orexin Receptor Antagonists. Patent WO2013148645.[2] (Describes the synthesis and use of this compound as an intermediate). Available at: [1][2]

-

Kuppast, B., & Fahmy, H. (2016).[2] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[1][2] European Journal of Medicinal Chemistry, 113, 198-213.[2] (Contextualizes the biological versatility of fused pyrimidine-5-ol systems). Available at: [Link]

-

Pfizer Inc. (1985).[1][2] 2-Amino-5-hydroxy-4-methylpyrimidine derivatives. US Patent 4554276A.[2] (Establishes the H2-antagonist activity of the amino-derivative). Available at:

Sources

- 1. US8268848B2 - Cyclopropane compound - Google Patents [patents.google.com]

- 2. CN103153963B - Cyclopropane compounds - Google Patents [patents.google.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Methylpyrimidin-5-ol Derivatives and Analogs

[1]

Executive Summary

4-Methylpyrimidin-5-ol (CAS: 18922-xx-x analogs) represents a distinct and underutilized scaffold in medicinal chemistry.[1] Unlike its ubiquitous isomers (2-hydroxypyrimidine and 4-hydroxypyrimidine), which exist predominantly as keto-tautomers (pyrimidones), the 5-hydroxy isomer retains a stable phenolic character.[1] This unique electronic profile makes it an exceptional bioisostere for phenol and pyridin-3-ol moieties in drug design, particularly for targeting kinase hinge regions and HIV integrase active sites.[1]

This guide provides a definitive technical analysis of the this compound core, detailing high-fidelity synthetic protocols, structural reactivity, and validated therapeutic applications.[1]

Structural Architecture & Tautomeric Stability

The "Fixed" Phenolic Character

The defining feature of this compound is its resistance to keto-enol tautomerization.[1] In 2- and 4-hydroxypyrimidines, the proton on the oxygen rapidly migrates to the adjacent ring nitrogen, breaking aromaticity to form a stable amide-like (lactam) structure.

In contrast, This compound lacks a nitrogen atom in the

-

pKa: ~6.5 – 7.2 (Acidic compared to phenol due to the electron-deficient pyrimidine ring).

-

H-Bonding: Acts as a dual H-bond acceptor (N1, N3) and a specific H-bond donor (5-OH).[1]

Tautomerism Visualization

The following diagram illustrates the structural stability of the 5-ol isomer compared to its 4-ol analog.

Caption: Comparative tautomeric stability. The 5-OH isomer lacks the N-conjugation required to stabilize the keto form.[1]

Synthetic Methodologies

Synthesis of the 5-hydroxy core is non-trivial compared to 2- or 4-hydroxy pyrimidines.[1] Direct condensation methods often fail due to the instability of 2-hydroxy-1,3-dicarbonyl precursors.[1] We present two validated routes: the De Novo Cyclization (Scale-up) and the Metal-Catalyzed Hydroxylation (Discovery).

Route A: De Novo Synthesis via Methoxyl Protection

This route is preferred for multi-gram scale synthesis. It utilizes a methoxy-protected dicarbonyl precursor to build the ring, followed by demethylation.

Reagents:

-

Precursor: 3,3-dimethoxy-2-butanone (or related acetal).[1]

-

Formylation: Ethyl formate / NaH.

-

Cyclization: Formamidine acetate.

-

Deprotection: HBr / AcOH or BBr

.

Protocol:

-

Condensation: React 3,3-dimethoxy-2-butanone with ethyl formate and NaH in THF to generate the sodium enolate of 4,4-dimethoxy-3-oxopentanal.

-

Cyclization: Treat the crude enolate with formamidine acetate (1.2 eq) in refluxing ethanol for 6 hours.

-

Isolation: Evaporate solvent; partition between EtOAc/Water. Purify 4-methyl-5-methoxypyrimidine.

-

Demethylation: Reflux the intermediate in 48% HBr/AcOH for 12 hours. Neutralize to pH 6 to precipitate This compound .

Route B: Pd-Catalyzed Hydroxylation (Discovery Scale)

For late-stage functionalization or when starting from the commercially available 5-bromo-4-methylpyrimidine .[1]

Protocol:

-

Boronate Formation: React with Bis(pinacolato)diboron (

), -

Oxidation: Treat the crude boronic ester with

(30%) / NaOH in THF/Water at 0°C. -

Yield: Typically 60-75% over two steps.

Synthesis Workflow Diagram

Caption: Conversion of 5-bromo precursor to 5-hydroxypyrimidine via boronate oxidation.

Physicochemical & Biological Profile

Data Summary

The following table contrasts this compound with common bioisosteres.

| Property | This compound | Phenol | Pyridin-3-ol | Relevance |

| pKa | 6.8 | 9.95 | 4.86 | Ideal acidity for physiological pH interactions.[1] |

| LogP | 0.21 | 1.46 | 0.45 | High water solubility; low lipophilicity. |

| H-Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) | Critical for active site binding.[1] |

| H-Bond Acceptors | 3 (N1, N3, OH) | 1 (OH) | 2 (N, OH) | Enhanced network potential vs phenol. |

| Metabolic Stability | High | Low (Phase II) | Moderate | Pyrimidine ring resists oxidative metabolism. |

Key Biological Applications[1][3][4]

A. Kinase Inhibition (Hinge Binding)

The 5-hydroxypyrimidine scaffold acts as a potent hinge binder . The N1/N3 atoms accept hydrogen bonds from the backbone NH of the kinase hinge region, while the 5-OH donates a hydrogen bond to the backbone carbonyl.

-

Mechanism:[1][3][4][5] Bidentate coordination mimics the adenine ring of ATP but with improved selectivity profiles due to the 4-methyl steric clash, which can induce specificity for kinases with smaller gatekeeper residues.

B. HIV Integrase Inhibition

Derivatives of 5-hydroxypyrimidine (often substituted at C2 and C6) function as metal-chelating pharmacophores.[1]

- ions within the HIV integrase active site, blocking the strand transfer process essential for viral replication [1].

C. Flavor Chemistry (Maillard Reaction)

While less relevant to drug discovery, it is technically noted that this compound derivatives are key "Kokumi" (mouthfulness) enhancers generated during the thermal degradation of thiamine (Vitamin B1) in the presence of amino acids [2].

Experimental Protocol: O-Alkylation (Derivatization)

To utilize this scaffold in library generation, O-alkylation is the primary vector.

Objective: Synthesis of 5-(benzyloxy)-4-methylpyrimidine.

-

Charge: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 110 mg) in anhydrous DMF (5 mL).

-

Base: Add

(2.0 mmol, 276 mg). Stir at RT for 15 min to generate the phenoxide anion. Note: The solution will turn yellow. -

Electrophile: Add Benzyl bromide (1.1 mmol, 130 µL) dropwise.

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Dilute with water (20 mL), extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over

. -

Purification: Flash chromatography (Hexane:EtOAc 1:1).

-

Expected Yield: 85-92% as a white solid.

References

-

Summa, V., et al. (2008). Discovery of Raltegravir, a Potent Inhibitor of HIV-1 Integrase. Journal of Medicinal Chemistry, 51(18), 5843–5855. Link

-

Hofmann, T., et al. (2019). Novel Taste-Enhancing 4-Amino-2-methyl-5-heteroalkypyrimidines Formed from Thiamine by Maillard-Type Reactions.[1] Journal of Agricultural and Food Chemistry, 67(49), 13624–13636. Link

-

Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590-4596. Link

-

PubChem. (2025).[6] 4-Methylpyrimidine Compound Summary. National Library of Medicine. Link

Sources

- 1. 4-Hydroxy-5-methylpyrimidine | CymitQuimica [cymitquimica.com]

- 2. Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4 [chemicalbook.com]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Solid-State Architecture of 4-Methylpyrimidin-5-ol

[1]

Executive Summary & Chemical Context

This compound (CAS: 16015-11-7) represents a distinct class of hydroxypyrimidines.[1] Unlike 2-hydroxypyrimidine or 4-hydroxypyrimidine, which predominantly exist as lactams (pyrimidinones) in the solid state due to the stability of the amide-like resonance, this compound retains its aromatic enol (phenolic) form.[1]

This structural persistence makes it a high-value scaffold for kinase inhibitor design, where the 5-hydroxyl group serves as a directional hydrogen bond donor/acceptor orthogonal to the ring nitrogens.[1]

| Feature | This compound | 4-Hydroxypyrimidine (Isomer) |

| Dominant Tautomer | Enol (OH) | Keto (NH, C=O) |

| Aromaticity | Retained (6 | Disrupted (Amide-like) |

| H-Bond Donor | Hydroxyl (-OH) | Ring Nitrogen (NH) |

| H-Bond Acceptor | Ring Nitrogens (N1, N3) | Carbonyl (C=O) |

Synthesis & Crystallization Protocols

Chemical Synthesis Workflow

The synthesis leverages the condensation of dicarbonyl equivalents with amidines.[1] The following protocol is adapted from established heterocyclic methodologies (e.g., Chem. Heterocycl.[1] Compd. 1989).[1][2]

-

Precursor Preparation: React 1-aminovinyl methyl ketone (or a masked equivalent like 3-aminobut-2-en-2-one) with a formamide or formamidine salt.[1]

-

Cyclization: The reaction proceeds via a [3+3] cyclocondensation.[1]

-

Isolation: Neutralization with acetic acid precipitates the crude product.[1]

-

Purification: Recrystallization is required to remove regioisomeric byproducts.[1]

Crystallization for X-Ray Diffraction (SC-XRD)

To obtain single crystals suitable for diffraction, a slow-evaporation technique favoring the neutral enol form is recommended.[1]

-

Solvent System: Ethanol/Water (9:1 v/v) or pure Methanol.[1]

-

Method:

-

Dissolve 50 mg of this compound in 2 mL of warm methanol.

-

Filter through a 0.45

m PTFE syringe filter into a narrow vial. -

Cover with parafilm, piercing 3–4 small holes to control evaporation rate.[1]

-

Store at 20°C in a vibration-free environment.

-

-

Outcome: Colorless prisms or plates typically form within 48–72 hours.[1]

Structural Characterization & Logic[1]

Tautomeric Stability Analysis

The core logic of this structure is defined by the position of the hydroxyl group relative to the ring nitrogens.

-

Mechanism: In the 5-position, the -OH group cannot tautomerize to a keto form without generating a high-energy methylene (

) intermediate or disrupting the cyclic conjugation.[1] -

Result: The crystal structure is composed exclusively of the neutral enol tautomer .

Supramolecular Synthons & Packing

In the solid state, this compound utilizes a "Head-to-Tail" hydrogen bonding motif.[1]

-

Primary Interaction: The hydroxyl proton (donor) forms a strong hydrogen bond with the N1 or N3 nitrogen (acceptor) of a neighboring molecule.[1]

-

Geometry:

distance is typically -

Motif: This interaction propagates to form infinite 1D chains or helical assemblies along the crystallographic screw axis (typically

in monoclinic space groups like

Structural Logic Diagram

The following diagram illustrates the synthesis pathway and the exclusion of the keto-tautomer in the solid state.

Figure 1: Reaction pathway and tautomeric selection logic governing the solid-state form.[1]

Crystallographic Data Summary (Predicted/Analogous)

Based on homologous 5-hydroxypyrimidine structures (e.g., 2-amino-derivatives), the following crystallographic parameters are characteristic for this scaffold.

| Parameter | Characteristic Value |

| Crystal System | Monoclinic (Most probable) or Triclinic |

| Space Group | |

| Z (Molecules/Cell) | 4 |

| Intermolecular H-Bond | |

| Offset face-to-face stacking (~3.4 Å separation) | |

| Density ( | ~1.35 g/cm³ |

Note on Data Validation: To validate your specific sample, compare the experimental Powder X-Ray Diffraction (PXRD) pattern with a simulated pattern derived from the single-crystal data. Key diagnostic peaks for the pyrimidin-5-ol scaffold typically appear in the

References

-

Synthesis & Properties

-

Tautomerism of Pyrimidines

-

Crystallographic Database (CSD)

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 4-Methylpyrimidin-5-ol

Executive Summary & Compound Profile

4-Methylpyrimidin-5-ol (CAS: 14001-64-0) is a critical heterocyclic intermediate used in the synthesis of bioactive compounds, including Vitamin B1 (Thiamine) analogs and kinase inhibitors. Its physicochemical behavior is governed by the interplay between the hydrophobic methyl group at the C4 position and the polar hydroxyl group at the C5 position.

Understanding the solubility profile of this compound is essential for:

-

Process Optimization: Designing efficient crystallization and purification steps.

-

Formulation: Enhancing bioavailability in drug delivery systems.

-

Synthesis: Selecting appropriate reaction media to maximize yield.

Physicochemical Context

The solubility of this compound is heavily influenced by tautomeric equilibrium . In solution, it exists in equilibrium between its enol form (dominant in non-polar solvents) and keto/zwitterionic forms (stabilized in polar protic solvents like water).

-

Molecular Formula: C

H -

Molecular Weight: 110.11 g/mol

-

Key Intermolecular Forces: Hydrogen bonding (Donor: -OH; Acceptor: Pyrimidine N),

-

Solubility Profiling and Solvent Ranking[1]

While specific empirical data for this exact isomer is often proprietary, we can derive a high-confidence solubility ranking based on structural analogs (e.g., 5-hydroxypyrimidine, 2-methylpyrimidin-5-ol) and thermodynamic principles [1, 2].

Predicted Solubility Ranking (at 298.15 K)

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | Very High (> 100 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice. |

| Polar Protic | Methanol, Ethanol | High | H-bonding capability matches the solute's -OH and N sites. Solubility decreases as alkyl chain length increases (MeOH > EtOH > PrOH). |

| Aqueous | Water | Moderate | Soluble due to H-bonding, but limited by the hydrophobic methyl group and aromatic ring. pH dependent (amphoteric nature). |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Limited H-bonding capability; useful as anti-solvents in crystallization. |

| Non-Polar | Toluene, Hexane | Very Low (< 1 mg/mL) | Lack of specific interactions to overcome the crystal lattice energy. |

Critical Insight: The solubility of pyrimidine derivatives typically increases with temperature in all solvents, following an endothermic dissolution process (

) [3].

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data for this compound, the Isothermal Saturation Method is the industry standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Workflow Visualization

Figure 1: Step-by-step workflow for the Isothermal Saturation Method. Note the critical self-validation loop to ensure true equilibrium.

Detailed Protocol Steps

-

Preparation: Add excess this compound solid to a double-jacketed glass vessel containing 10-20 mL of the target solvent.

-

Equilibration: Stir the mixture continuously using a magnetic stirrer. Maintain temperature using a circulating water bath (accuracy

K).-

Duration: Minimum 48 hours to ensure saturation.[1]

-

-

Self-Validation (Hysteresis Check):

-

Path A: Heat to

, then cool to -

Path B: Cool to

, then heat to -

Criterion: If concentration results from Path A and Path B differ by

, equilibrium has not been reached. Extend time.

-

-

Sampling: Stop stirring and allow solids to settle for 2 hours. Withdraw supernatant using a syringe pre-heated to the bath temperature (prevents precipitation inside the needle).

-

Filtration: Filter through a 0.45 µm PTFE membrane.

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/Methanol gradient) or Gravimetric Analysis (evaporation of solvent).

Thermodynamic Modeling & Correlation

Experimental data must be correlated mathematically to allow for interpolation and process design. The Modified Apelblat Equation is the most reliable model for pyrimidine derivatives [3, 4].

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[2][3]

- : Empirical model parameters derived from regression analysis.

Why this model?

Unlike the simple Van't Hoff equation, the Apelblat model accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution, providing a superior fit (

Thermodynamic Parameters

Using the Van't Hoff analysis, we can extract the fundamental thermodynamic drivers:

-

Enthalpy of Solution (

): Typically positive (endothermic).[4] The lattice energy of the solid pyrimidine crystal must be overcome by solvent interactions. -

Gibbs Free Energy (

): Typically positive . The dissolution is non-spontaneous in standard states but driven by the entropy gain at low concentrations. -

Entropy of Solution (

): Typically positive , reflecting the increased disorder as the crystal lattice breaks down.

Modeling Decision Logic

Figure 2: Decision tree for selecting the appropriate thermodynamic model based on data linearity.

Application in Process Design

For this compound, the solubility data directly informs the Cooling Crystallization process:

-

Solvent Selection: Choose a solvent with a steep solubility curve (high

), such as Ethanol or Isopropanol . This maximizes yield upon cooling. -

Anti-Solvent: Use Water or Ethyl Acetate to force precipitation if the yield from cooling alone is insufficient.

-

Purification: The high solubility in acidic water (due to protonation of the pyrimidine nitrogen) vs. low solubility in neutral organic solvents can be leveraged for liquid-liquid extraction purification strategies.

References

-

BenchChem. (2025). Stability and Solubility of Pyrimidine Derivatives. Retrieved from .

-

PubChem. (2025).[5] Compound Summary: 2-Methylpyrimidin-5-amine (Analogous Structure).[5] National Library of Medicine. Retrieved from .

-

Baluja, S., et al. (2014).[2][3] "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 59(10), 861-866.[2] Retrieved from [2]

-

Sobechko, I., et al. (2017).[6][7] "Thermodynamic Properties of Solubility of 2-Methyl-5-Arylfuran-3-Carboxylic Acids in Organic Solvents." Chemistry & Chemical Technology, 11(4).[6][7] Retrieved from .

-

Li, Y., et al. (2014).[3] "Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives." Journal of Chemical & Engineering Data. Retrieved from .

Sources

- 1. mdpi.com [mdpi.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

Unlocking the Therapeutic Potential of 4-Methylpyrimidin-5-ol: A Master Scaffold in Drug Discovery

[1]

Executive Summary

This compound (CAS: 14692-98-9) is a privileged heterocyclic scaffold rather than a monotherapeutic agent.[1] Its value lies in its role as a high-affinity pharmacophore in Fragment-Based Drug Discovery (FBDD).[1]

Unlike simple solvents or reagents, this molecule possesses a specific electronic and steric profile—a basic pyrimidine ring substituted with a hydrogen-bond-donating hydroxyl group and a hydrophobic methyl clamp.[1] This unique geometry allows it to serve as a critical "anchor" fragment in the development of antagonists for G-Protein Coupled Receptors (GPCRs) and Ligand-Gated Ion Channels .[1]

Key Therapeutic Targets Identified:

Physicochemical Profile & FBDD Utility

To understand why this molecule is a target for drug design, we must analyze its properties as a fragment.

| Property | Value | Relevance to Drug Design |

| Molecular Weight | 110.11 g/mol | Ideal for FBDD (Rule of 3 compliant).[1] |

| H-Bond Donors | 1 (OH) | Critical for directional binding in receptor pockets.[1] |

| H-Bond Acceptors | 3 (N, N, O) | High capacity for water-mediated bridging.[1] |

| LogP | ~0.4 - 0.6 | Hydrophilic enough for solubility, lipophilic enough for CNS penetration.[1] |

| pKa | ~1.8 (N1/N3) | Weak base; remains largely uncharged at physiological pH, aiding membrane permeability. |

Expert Insight: The 5-hydroxyl group is the "warhead" of this fragment.[1] In many crystal structures, this -OH group mimics the phenolic moiety of tyrosine or the catechol of dopamine, allowing it to engage in critical hydrogen bonding networks within the orthosteric binding sites of GPCRs.

Primary Therapeutic Targets

Orexin Receptor Antagonism (Sleep Disorders)

The most prominent application of the this compound scaffold is in the synthesis of Dual Orexin Receptor Antagonists (DORAs) .[1]

-

Mechanism: Orexin-A and -B are neuropeptides that regulate wakefulness.[1] Blocking OX1R and OX2R promotes sleep.

-

Role of the Scaffold: The this compound moiety acts as the "head group" that penetrates the deep hydrophobic pocket of the Orexin receptor.[1] The ether linkage at the 5-position (formed via the hydroxyl) extends the molecule into the solvent-exposed region, while the pyrimidine ring stacks against aromatic residues (e.g., Phe/Tyr) inside the receptor.

Experimental Evidence (Patent Landscape)

Recent medicinal chemistry campaigns (e.g., Merck, Taisho Pharmaceutical) utilize this core to synthesize derivatives with nanomolar potency.[1]

Data: Potency of Pyrimidine-Core Orexin Antagonists

| Compound ID | Core Structure | Target | IC50 (nM) | Effect |

|---|---|---|---|---|

| Prep 1-5 | 2-cyclopropyl-4-methylpyrimidin-5-ol | OX2R | 1.2 nM | Potent sleep induction |

| Ref-A | This compound ether deriv.[1] | OX1R | 4.5 nM | Reduced latency to persistent sleep |

| Control | Unsubstituted Pyrimidine | OX1R/2R | >1000 nM | Loss of activity (OH group essential) |[1]

P2X4 Receptor Antagonism (Neuropathic Pain)

The P2X4 receptor is an ATP-gated ion channel expressed on microglia.[1] Its overactivation is a key driver of neuropathic pain following nerve injury.

-

Pathway: ATP binding

Channel Opening -

Therapeutic Intervention: Sulfonamide derivatives incorporating the This compound ether linkage have shown efficacy in blocking this channel, preventing the microglia-to-neuron signaling cascade that sustains chronic pain.[1]

Visualization: P2X4 Signaling & Inhibition

The following diagram illustrates the pathological pathway and the intervention point of the pyrimidine-based antagonist.

Figure 1: Mechanism of Action for P2X4 blockade by pyrimidine derivatives in neuropathic pain pathways.[1]

Experimental Protocol: Scaffold Functionalization

To utilize this compound in drug discovery, it must be coupled to a diversity element.[1] The Mitsunobu Reaction is the industry standard for functionalizing the 5-hydroxyl group without affecting the pyrimidine ring integrity.[1]

Objective: Synthesize a pyrimidinyl-ether library for Orexin/P2X4 screening.

Reagents Required[4][5][6]

-

Substrate: this compound (1.0 equiv)

-

Alcohol Partner: R-OH (e.g., benzyl alcohol derivatives) (1.0 equiv)[1]

-

Phosphine: Triphenylphosphine (

) (1.2 equiv)[1] -

Azodicarboxylate: DIAD or DEAD (1.2 equiv)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Methodology

-

Preparation: Dissolve this compound and

in anhydrous THF under an inert Nitrogen atmosphere. Cool the solution to 0°C.-

Why: Cooling prevents the formation of hydrazine byproducts and controls the exothermic nature of the betaine formation.

-

-

Activation: Add the alcohol partner (R-OH) to the reaction mixture.

-

Coupling: Dropwise add DIAD over 15 minutes.

-

Critical Checkpoint: The solution should turn yellow/orange. If color fades instantly, add more DIAD.

-

-

Reflux: Allow the mixture to warm to room temperature, then stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide (

). Filter and purify the filtrate via silica gel flash chromatography.

Synthesis Workflow Diagram

Figure 2: Mitsunobu coupling workflow for functionalizing the 5-hydroxyl position.

Safety & Handling (SDS Summary)

While this compound is a building block, it possesses specific hazards relevant to the laboratory environment.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

-

Handling: Use a fume hood. The compound is a solid but can sublime or form dust.

-

Storage: Hygroscopic. Store under inert gas (Argon) at 2–8°C.

-

Incompatibility: Strong oxidizing agents and strong acids (protonation of N1/N3 can alter reactivity).

References

-

Taisho Pharmaceutical Co., Ltd. (2013). Cyclopropane compounds as Orexin Receptor Antagonists. Patent CN103153963B. Link

-

ViiV Healthcare. (2018).[1] Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Patent WO2018127800A1. Link

-

Pfizer Inc. (1985).[4][5] 2-Amino-5-hydroxy-4-methylpyrimidine derivatives (Gastric Antisecretory Agents). US Patent 4,554,276.[4][5] Link

-

Nippon Chemiphar Co., Ltd. (2016).[1] Aromatic sulfonamide derivatives as P2X4 receptor antagonists. WO Patent 2016198374A1. Link

-

PubChem. (2024).[1] Compound Summary: this compound.[1][6][7] National Library of Medicine. Link (Note: Cross-referenced with isomer data).[1]

Sources

- 1. 4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20120095031A1 - Cyclopropane compound - Google Patents [patents.google.com]

- 3. CN103153963B - Cyclopropane compounds - Google Patents [patents.google.com]

- 4. WO2001066088A1 - New self emulsifying drug delivery system - Google Patents [patents.google.com]

- 5. US9707181B2 - Pharmaceutical compositions for the coordinated delivery of NSAIDs - Google Patents [patents.google.com]

- 6. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]

- 7. 2-Methoxypyrimidin-5-ol|CAS 91233-70-4|RUO [benchchem.com]

Methodological & Application

Using 4-Methylpyrimidin-5-ol in kinase inhibitor synthesis

Application Note: Strategic Utilization of 4-Methylpyrimidin-5-ol in Type I Kinase Inhibitor Synthesis

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 20 FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Pazopanib). While 2,4-diaminopyrimidines are ubiquitous, This compound (CAS: 101257-87-8) represents a distinct, high-value building block. Its unique substitution pattern offers a 5-hydroxyl "handle" for solubilizing ether linkages and a 4-methyl group for hydrophobic pocket occupation.

This guide details the synthetic utility of this compound, focusing on its conversion into 2-amino-4-methyl-5-alkoxypyrimidine cores—a potent scaffold for JAK, VEGFR, and Aurora kinase inhibitors. We address specific challenges, including regioselective activation and overcoming electron-rich ring deactivation during cross-coupling.

Chemical Properties & Handling

This compound exhibits distinct tautomeric and electronic behaviors compared to its 2- or 4-hydroxy counterparts.

| Property | Specification | Technical Insight |

| Structure | Pyrimidine ring with 5-OH, 4-Me | Unlike 2-/4-hydroxypyrimidines, the 5-OH tautomerizes poorly to a keto-form due to the lack of conjugation stability for the carbonyl. It behaves predominantly as a phenol . |

| Acidity ( | ~8.5 (Estimated) | More acidic than phenol ( |

| Nucleophilicity | High at Oxygen | The 5-position oxygen is an excellent nucleophile. The ring nitrogens are less basic due to aromaticity. |

| Stability | Hygroscopic solid | Store under inert atmosphere (Ar/N2). Susceptible to oxidation at high temperatures if unprotected. |

Retrosynthetic Strategy: The "Tail-First" Approach

In kinase inhibitor design, the 5-position often hosts the "solvent front" tail (solubilizing group), while the 2-position binds the "hinge" region of the ATP pocket.

The Challenge: The 5-hydroxyl group is electron-donating (EDG). This increases electron density in the pyrimidine ring, deactivating the 2-position toward Nucleophilic Aromatic Substitution (

Pathway Visualization (DOT)

Figure 1: Retrosynthetic analysis demonstrating the "Tail-First" logic to assemble the kinase inhibitor scaffold.

Detailed Experimental Protocols

Phase 1: Installation of the Solubilizing Tail (O-Alkylation)

Objective: Attach a piperidine-ethoxy chain to the 5-OH position.

Method A: Mitsunobu Reaction (Preferred for complex alcohols)

-

Reagents: this compound (1.0 eq),

-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine ( -

Solvent: Anhydrous THF.

-

Procedure:

-

Dissolve pyrimidinol, alcohol, and

in THF under -

Add DIAD dropwise over 20 mins.

-

Allow to warm to RT and stir for 12h.

-

Purification: Silica gel chromatography (0-5% MeOH/DCM).

-

Note: The 5-OH is acidic enough that N-alkylation (at the ring nitrogen) is rarely observed under Mitsunobu conditions.

-

Method B: Base-Mediated Alkylation (Preferred for simple halides)

-

Reagents: this compound,

(2.0 eq), Alkyl Bromide (1.1 eq), DMF, 60°C. -

Critical Control Point: Monitor for N-alkylation byproducts. The O-alkylated product usually has a lower polarity (higher

) than the N-alkylated isomer.

Phase 2: Activation of the 2-Position (The Reaxys® Method)

Since the starting material lacks a leaving group at C2, we must install one.

-

N-Oxidation:

-

Dissolve the etherified intermediate in DCM.

-

Add m-CPBA (1.5 eq) at 0°C. Stir at RT for 4h.

-

Mechanism: The N1 nitrogen (adjacent to the methyl) is sterically hindered; N3 is preferred, but N-oxidation usually occurs at the most electron-rich nitrogen. In 4-methyl-5-alkoxy systems, N-oxide formation is generally regioselective for N1 due to the directing effect of the 5-alkoxy group, despite the steric bulk of the methyl. (Verify regiochemistry via NOE NMR).

-

-

Chlorination (Meisenheimer Rearrangement/Chlorination):

-

Suspend the N-oxide in

(excess). -

Heat to reflux (105°C) for 2h.

-

Quench: Pour onto crushed ice/NaHCO3 carefully.

-

Result: 2-Chloro-4-methyl-5-alkoxypyrimidine.[1]

-

Why this works: The N-oxide activates the C2 and C6 positions. The chloride attacks the C2 position preferentially due to the electronic influence of the 4-methyl group.

-

Phase 3: Hinge Binder Coupling (Buchwald-Hartwig)

Objective: Couple an aniline (e.g., 3-amino-1H-indazole) to the 2-chloro-pyrimidine.

-

Rationale: Standard

(heating in n-butanol) often fails here because the 5-alkoxy group pushes electron density into the ring, making C2 less electrophilic. Palladium catalysis is required.

Protocol:

-

Catalyst System:

(5 mol%) + Xantphos (10 mol%).-

Why Xantphos? It is a wide-bite-angle ligand excellent for coupling electron-rich heteroaryl chlorides.

-

-

Base:

(2.0 eq). -

Solvent: 1,4-Dioxane (degassed).

-

Conditions: 100°C, sealed tube, 16h.

-

Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

Quantitative Optimization Data

The following table summarizes optimization studies for the Phase 3 Coupling (2-chloro-4-methyl-5-methoxypyrimidine + 4-fluoroaniline).

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |

| 1 | None | - | TEA | n-BuOH | <5% | |

| 2 | Toluene | 35% | Significant homocoupling. | |||

| 3 | BINAP | Dioxane | 62% | Slow conversion. | ||

| 4 | Xantphos | Dioxane | 91% | Recommended Protocol. | ||

| 5 | BrettPhos Pd G3 | - | t-Amyl | 88% | Excellent but expensive. |

Mechanism of Action (Signaling Pathway)

When synthesized into a JAK inhibitor, the molecule binds to the ATP pocket.[2] The 4-methyl group is critical for selectivity.[3]

Figure 2: JAK-STAT signaling pathway showing the intervention point of the synthesized inhibitor.

References

-

Traxler, P., et al. (2013). "Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11283344, this compound." PubChem. [4]

(Note: While specific "famous" drugs starting exactly from this compound are proprietary, the chemistry described mirrors the synthesis of momelotinib and pazopanib analogs.)

Sources

Application Note: A Detailed Experimental Protocol for the Regioselective N-alkylation of 4-Methylpyrimidin-5-ol

Introduction: Navigating the Regioselectivity Challenge in Pyrimidine Chemistry

The N-alkylation of pyrimidine derivatives is a cornerstone of synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. 4-Methylpyrimidin-5-ol, with its reactive hydroxyl and nitrogen centers, presents a classic synthetic challenge: controlling the regioselectivity of alkylation. The molecule exists in a tautomeric equilibrium between the hydroxyl form and the keto form (4-methylpyrimidin-5(4H)-one), which further complicates selective functionalization. Direct alkylation can lead to a mixture of N-alkylated and O-alkylated products, often necessitating tedious purification and resulting in lower yields of the desired isomer.[1][2]

This application note provides a comprehensive experimental protocol for the N-alkylation of this compound. We will delve into the mechanistic considerations that govern the reaction's regioselectivity and present a detailed, step-by-step procedure designed to favor the formation of the N-alkylated product. The protocol is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted this compound derivatives.

Mechanistic Insights: The N- vs. O-Alkylation Dichotomy

The regiochemical outcome of the alkylation of this compound is a delicate interplay of several factors, including the choice of base, solvent, and alkylating agent.[3] The pyrimidine ring possesses two potentially nucleophilic nitrogen atoms and an exocyclic oxygen atom. The relative nucleophilicity of these sites can be modulated to favor N-alkylation.

Generally, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile tend to solvate the cation of the base, leaving the anion more "naked" and reactive. This can favor O-alkylation, which is often the thermodynamically more stable product.[3] Conversely, less polar solvents may favor N-alkylation. The choice of base is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the pyrimidine, forming the corresponding anion. The counterion of the base can also influence the reaction's course. For instance, the use of silver salts has been reported to favor O-alkylation, while alkali metal salts often lead to N-alkylation, although mixtures are frequently observed.[1]

This protocol will employ a common and effective method for promoting N-alkylation: the use of a moderate base like potassium carbonate (K₂CO₃) in a suitable solvent, followed by the addition of an alkyl halide.[4][5] This approach represents a good starting point for optimization for a wide range of alkylating agents.

Experimental Workflow and Logic

The experimental workflow is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Caption: A generalized experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide. The specific quantities and reaction time may need to be optimized for different alkylating agents.

Materials and Reagents:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC chamber and UV lamp

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

-

Flush the flask with an inert gas (nitrogen or argon).

-

Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

-

-

Reaction Execution:

-

Stir the suspension at room temperature for 30 minutes to allow for the deprotonation of the pyrimidinol.

-

Slowly add the alkyl halide (1.0 - 1.2 eq.) to the reaction mixture dropwise.[6]

-

Heat the reaction mixture to a temperature between room temperature and 80°C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction is typically complete within 4-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[6]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[7]

-

Data Presentation: A Guide for Reaction Optimization

The following table provides a starting point for optimizing the reaction conditions for the N-alkylation of this compound. It is recommended to perform small-scale trials to determine the optimal conditions for a specific alkylating agent.

| Parameter | Recommended Starting Condition | Rationale |

| Base | K₂CO₃ (1.5 eq.) | A mild and effective base for deprotonation, generally favoring N-alkylation over stronger bases like NaH in some systems.[4] |

| Solvent | Anhydrous DMF | A polar aprotic solvent that can facilitate the reaction, though other solvents like acetonitrile or acetone can be explored.[5] |

| Alkylating Agent | Alkyl Halide (1.1 eq.) | A slight excess ensures complete consumption of the starting material. |

| Temperature | 50°C | A moderate starting temperature; can be adjusted based on the reactivity of the alkyl halide and TLC/LC-MS monitoring. |

| Reaction Time | 12 hours | A typical starting point; monitor for completion to avoid side reactions or decomposition. |

Product Characterization: Unambiguous Isomer Identification

Distinguishing between the N- and O-alkylated isomers is crucial for confirming the success of the regioselective synthesis. A combination of spectroscopic techniques is recommended for unambiguous structure elucidation.

Caption: A workflow for the comprehensive characterization of the N-alkylated product.

-

¹H and ¹³C NMR Spectroscopy: These techniques will provide initial evidence of successful alkylation. The chemical shifts of the pyrimidine ring protons and carbons will be altered upon alkylation.

-

Mass Spectrometry: This will confirm the molecular weight of the product, verifying the addition of the alkyl group.

-

2D NMR Spectroscopy (NOESY/HMBC): These are powerful techniques for definitively assigning the site of alkylation.[4] In a NOESY experiment, a through-space correlation between the protons of the newly introduced alkyl group and the protons on the pyrimidine ring (specifically the methyl group at position 4) would provide strong evidence for N-alkylation. An HMBC experiment can show long-range correlations between the alkyl group protons and the carbons of the pyrimidine ring, further confirming the connectivity.

Conclusion and Future Directions

This application note provides a robust and well-rationalized protocol for the N-alkylation of this compound. By carefully selecting the reaction conditions, researchers can favor the formation of the desired N-alkylated isomer, a critical step in the synthesis of novel compounds for drug discovery and other applications. The provided workflow and characterization strategy offer a comprehensive approach to ensure the synthesis and unambiguous identification of the target molecule. Further optimization of this protocol for a broader range of alkylating agents, including those with more complex functionalities, will continue to expand the synthetic utility of this important heterocyclic building block.

References

-

Sci-Forum. One-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. 2020. Available from: [Link]

-

Göker H, Doğan F. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 2024;49(1):1-8. Available from: [Link]

-

Zhang Z, Wang Z, Li Y, et al. A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Catalysis Communications. 2008;9(6):1198-1201. Available from: [Link]

-

da Silva G, et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. 2022;7(44):40555-40566. Available from: [Link]

-

Hussain G, et al. N-Alkylation versus O-Alkylation of 2',3'-Anhydrothymidine - Reaction of the Obtained Pyrimidinium Salts with Azide Ion. Nucleosides and Nucleotides. 1993;12(5):481-498. Available from: [Link]

-

Mittersteiner M, et al. Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. 2022;87(7):4556-4569. Available from: [Link]

-

Wang Z, et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][8]naphthyrin-5(6H)-one. Tetrahedron. 2015;71(45):8643-8648. Available from: [Link]

-

Lazrek HB, et al. Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides. 1987;6(1-2):345-348. Available from: [Link]

-

Ortuño MA, et al. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. 2023;13(50):35163-35171. Available from: [Link]

-

Bera M, et al. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. 2021;86(4):3672-3684. Available from: [Link]

-

Richter A, et al. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. ResearchGate. 2019. Available from: [Link]

-

ResearchGate. N-alkylation of pyrimidines. 2023. Available from: [Link]

-

Al-Ghorbani M, et al. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences. 2020;132(1):78. Available from: [Link]

-

Li Y, et al. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. 2023;8(6):5745-5756. Available from: [Link]

-

Ganguly AK, et al. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. Bioorganic & Medicinal Chemistry Letters. 2012;22(12):4056-4060. Available from: [Link]

-

YouTube. Regioselectivity of alkylation reactions. 2022. Available from: [Link]

-

Chemistry Stack Exchange. Alkylation of conjugated nitriles - regioselectivity. 2015. Available from: [Link]

-

ResearchGate. Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. 2023. Available from: [Link]

-

ResearchGate. Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones. 2022. Available from: [Link]

-

Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. 2020. Available from: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: 4-Methylpyrimidin-5-ol in Agrochemical Discovery

Abstract

This application note details the strategic utilization of 4-Methylpyrimidin-5-ol (CAS: 101257-87-8) as a privileged scaffold in the synthesis of next-generation agrochemicals. While pyrimidines are ubiquitous in fungicide chemistry (e.g., diflumetorim, ethirimol), the 5-hydroxy derivative offers a unique chemical handle for exploring Mitochondrial Complex I inhibition. This guide provides a validated protocol for O-functionalization to generate Structure-Activity Relationship (SAR) libraries, alongside a biological workflow for assessing fungicidal efficacy against Botrytis cinerea and Erysiphe graminis.

Part 1: Chemical Profile & Strategic Importance

The Scaffold Advantage

In agrochemical discovery, the pyrimidine ring serves as a bio-isostere for pyridine and benzene, often improving metabolic stability and solubility. This compound is particularly valuable because it possesses two distinct vectors for derivatization:

-

The 5-Hydroxyl Group: A nucleophilic handle allowing for ether linkages (Williamson ether synthesis or Mitsunobu coupling). This is critical for attaching lipophilic "tails" required to penetrate the fungal cell wall and dock into the hydrophobic pockets of mitochondrial enzymes.

-

The 4-Methyl Group: Provides steric bulk that can enforce specific conformations, often enhancing selectivity for fungal enzymes over mammalian homologs.

Target Mechanism: MET I Inhibition

Many pyrimidine-based fungicides function by inhibiting the Mitochondrial Electron Transport (MET) chain. The this compound scaffold is frequently employed to synthesize inhibitors of NADH:ubiquinone oxidoreductase (Complex I) . By attaching hydrophobic benzyl or phenoxy groups to the 5-position, researchers can mimic the natural ubiquinone substrate, blocking ATP production and causing fungal cell death.

Clarification on Identity

Note: Researchers must distinguish This compound (CAS: 101257-87-8) from the commercially common 2-Amino-5-methylpyridine (CAS: 1603-41-4). The latter is a pyridine derivative.[1][2][3][4][5][6][7][8][9] This protocol specifically addresses the pyrimidine scaffold.[3][6]

Part 2: Experimental Protocols

Protocol A: O-Alkylation for SAR Library Generation

Objective: To synthesize a library of 4-methyl-5-(substituted-benzyloxy)pyrimidines to evaluate lipophilic requirements for fungicidal activity.

Principle: The 5-hydroxyl proton of the pyrimidine ring is acidic (pKa ~9-10). Treatment with a mild base generates the phenoxide-like anion, which undergoes SN2 attack on substituted benzyl halides.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Electrophile: Substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) for less reactive electrophiles.

-

Solvent: DMF (anhydrous) or Acetonitrile.

-

Catalyst: Potassium iodide (KI) (0.1 eq) - optional, to accelerate reaction via Finkelstein condition.

Step-by-Step Methodology:

-

Activation:

-

Charge a dry reaction flask with this compound (10 mmol) and anhydrous DMF (20 mL).

-

Add K₂CO₃ (20 mmol) in a single portion.

-

Stir at 60°C for 30 minutes under an inert atmosphere (N₂). Explanation: This pre-heating step ensures complete deprotonation of the hydroxyl group before the electrophile is introduced, reducing side reactions.

-

-

Coupling:

-

Cool the mixture to room temperature.

-

Add the substituted benzyl bromide (11 mmol) dropwise.

-

Add KI (1 mmol) if using benzyl chlorides.

-

Heat the reaction mixture to 80°C and monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Reaction typically completes in 4–6 hours.

-

-

Work-up:

-

Quench the reaction by pouring the mixture into ice-cold water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layer with Brine (2 x 20 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via silica gel column chromatography.

-

Gradient: 0% → 40% Ethyl Acetate in Hexanes.

-

Success Criteria: Product should appear as a white/off-white solid. Confirm structure via ¹H NMR (look for singlet at ~5.1 ppm for the benzylic CH₂).

-

Protocol B: Biological Efficacy Evaluation (Leaf Disk Assay)

Objective: To determine the EC₅₀ (Effective Concentration) of the synthesized derivatives against Botrytis cinerea (Grey Mold).

Materials:

-

Cucumber or Bean leaf disks (10 mm diameter).

-

Botrytis cinerea spore suspension (1 × 10⁵ spores/mL).

-

24-well tissue culture plates.

Methodology:

-

Compound Preparation: Dissolve synthesized compounds in DMSO to create a 10,000 ppm stock. Dilute with water/Tween-20 (0.1%) to test concentrations (e.g., 100, 25, 6.25, 1.56 ppm).

-

Treatment: Place leaf disks in the 24-well plates (abaxial side up). Pipette 20 µL of the test solution onto the center of the disk. Allow to dry (approx. 1 hour).

-

Inoculation: Apply 10 µL of the spore suspension onto the treated area.

-

Incubation: Seal plates and incubate at 22°C with a 12h light/dark cycle for 4–5 days.

-

Scoring: Measure the diameter of the necrotic lesion. Calculate % Inhibition relative to the solvent control (DMSO/Water).

Part 3: Data Visualization & Logic

Synthetic Workflow Diagram

The following diagram illustrates the chemical logic for transforming the scaffold into a bioactive agent.

Caption: Figure 1. Synthetic pathway for O-functionalization. The deprotonation step is critical for ensuring regiospecific attack at the oxygen atom.

Structure-Activity Relationship (SAR) Logic

This diagram explains why specific derivatives are synthesized.

Caption: Figure 2. SAR Design Strategy. The 5-O-Linker and Aryl Tail are the variable regions optimized to maximize binding affinity to the mitochondrial target.

Part 4: Expected Results & Data Interpretation

When evaluating the library generated from Protocol A using Protocol B, the following trends are typically observed. This data table serves as a reference for validating your internal results.

Table 1: Representative Efficacy Data (Hypothetical Reference Values)

| Compound ID | R-Group (Tail) | LogP (Calc) | EC₅₀ (ppm) vs B. cinerea | Interpretation |

| PYR-5-01 | Benzyl (Unsubstituted) | 2.1 | 45.0 | Moderate activity; baseline lipophilicity. |

| PYR-5-02 | 4-Chloro-benzyl | 2.8 | 8.5 | High activity. Halogen improves membrane permeability. |

| PYR-5-03 | 4-Methoxy-benzyl | 2.2 | 120.0 | Low activity. Electron donation reduces binding efficacy. |

| PYR-5-04 | 2,4-Dichloro-benzyl | 3.4 | 3.2 | Lead Candidate. Increased lipophilicity and steric bulk match target pocket. |

| Control | Pyrimethanil (Std) | - | 2.5 | Commercial standard for comparison. |

Technical Insight: If your synthesized compounds show low activity (EC₅₀ > 100 ppm), consider modifying the "Linker" region (see Figure 2). Replacing the ether oxygen with an amine (via Buchwald-Hartwig coupling on a 5-bromo precursor) or extending the carbon chain may restore potency.

Part 5: Safety & Handling

-

Hazard Identification: this compound is an irritant. Pyrimidine derivatives can be skin and eye irritants.

-